molecular formula C45H74O16 B1259214 Indioside I

Indioside I

Cat. No. B1259214
M. Wt: 871.1 g/mol
InChI Key: KFYOFJUUTSALEH-JLTVVCKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indioside I is a natural product found in Solanum violaceum with data available.

Scientific Research Applications

Anticancer Properties

  • Indioside D, similar to Indioside I, has shown antiproliferative activity against human cancer cell lines, including HeLa cells. Proteomic analysis indicated that mitochondria dysfunction is a key mechanism in indioside D-induced apoptosis, involving both intrinsic and extrinsic cell death pathways (Wong et al., 2008).
  • Synthetic indiosides from Solanum indicum L., including Indioside I, exhibit anticancer effects. Indiosides significantly inhibit the proliferation of human hepatocarcinoma Bel-7402 cells and induce apoptosis through a mitochondria-dependent pathway (Ma et al., 2006).

Steroidal Structure and Glycosides

  • New steroidal sapogenins, including Indiosides L-O, were isolated from Solanum violaceum, displaying unique structures and showing cytotoxic activity against various human cancer cell lines (Chang et al., 2013).
  • Indiosides G-K from Solanum violaceum, which include spirostane and furostanol saponins, exhibit cytotoxic and anti-inflammatory activities. Their unique steroidal structures contribute to their biological effects (Yen et al., 2012).

Synthesis and Derivatives

  • Research on indioside E, closely related to Indioside I, includes efficient synthesis and evaluation of its antitumor activities, providing insights into the potential pharmaceutical applications of indioside derivatives (Zhao et al., 2014).
  • An innovative synthesis approach was used to create trisaccharide saponins based on the structure of indioside E. These synthesized saponins showed varied cytotoxic effects on tumor cells, indicating the potential for developing novel anticancer therapies (Gao et al., 2011).

properties

Product Name

Indioside I

Molecular Formula

C45H74O16

Molecular Weight

871.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H74O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h19-42,46-53H,7-18H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1

InChI Key

KFYOFJUUTSALEH-JLTVVCKYSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

synonyms

eta-D-xylopyranosyl-(1-3)-(alpha-L-rhamnopyranosyl-(1-2))-beta-D-galactopyransyl-dioscin
indioside I

Origin of Product

United States

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